N-Butanoyl-L-phenylalanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoyl-L-phenylalanylglycine is a synthetic compound that combines the structural features of butanoic acid, phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-L-phenylalanylglycine typically involves the condensation of butanoic acid with L-phenylalanine and glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids and butanoic acid under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Butanoyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or modulate immune responses by affecting cytokine production.
Comparison with Similar Compounds
Similar Compounds
N-Butanoyl-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.
N-Butanoyl-L-alanine: Another similar compound with potential biological activity.
Uniqueness
N-Butanoyl-L-phenylalanylglycine is unique due to its specific combination of butanoic acid, phenylalanine, and glycine, which imparts distinct chemical and biological properties
Properties
CAS No. |
201020-33-9 |
---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[[(2S)-2-(butanoylamino)-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-6-13(18)17-12(15(21)16-10-14(19)20)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
CBYXHIXKUHMKBI-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.